molecular formula C9H11NO2 B176874 2-Phenoxypropanamide CAS No. 13532-52-0

2-Phenoxypropanamide

Cat. No. B176874
CAS RN: 13532-52-0
M. Wt: 165.19 g/mol
InChI Key: ANCDHBXLDURTHN-UHFFFAOYSA-N
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Description

“2-Phenoxypropanamide” is a chemical compound with the molecular formula C9H11NO2 . It is a type of amide, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . The compound is related to the family of non-steroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

The synthesis of “2-Phenoxypropanamide” and related compounds has been discussed in several studies. For instance, a novel route for the preparation of 2H-1,4-benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy-3 phenoxypropanamide using PPA and Lewis acid has been discussed . Another study reported the CAL-B-mediated efficient synthesis of a set of valuable amides by direct amidation of phenoxy- and aryl-propionic acids .


Molecular Structure Analysis

The molecular structure of “2-Phenoxypropanamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for this compound is 3818543 .

Scientific Research Applications

  • Chemical Building Blocks

    • 2-Phenoxypropanamide is used as a chemical building block .
    • It has a molecular formula of C9 H11 N O2 and a molecular weight of 165.191 .
  • Medicinal Chemistry

    • Phenoxy acetamide and its derivatives (including 2-Phenoxypropanamide) have been studied for their potential therapeutic applications .
    • The research involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
    • The outcomes of these studies are not specified in the source, but the goal is to design new derivatives of phenoxy acetamide that are safe and effective .
  • Intramolecular Cyclization

    • 2-Phenoxypropanamide has been used in the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones .
    • This is achieved through intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide using PPA and Lewis acid .
  • Chemical Synthesis

    • (2S)-N-Cyclooctyl-2-phenoxypropanamide is a derivative of 2-Phenoxypropanamide .
    • It has a molecular formula of C17H25NO2 and a molecular weight of 275.386 Da .
  • Preparation of 2,4-Substituted Phenoxypropanamide Compounds

    • 2-Phenoxypropanamide can be used in the preparation of 2,4-substituted phenoxypropanamide compounds .
  • Synthesis of 2H-1,4- Benzoxazin-3(4H)one and 1,5 Benzoxazepinones

    • 2-Phenoxypropanamide has been used in the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones .
    • This is achieved through intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide using PPA and Lewis acid .
  • Preparation of (2S)-N-Cyclooctyl-2-Phenoxypropanamide

    • (2S)-N-Cyclooctyl-2-phenoxypropanamide is a derivative of 2-Phenoxypropanamide .
    • It has a molecular formula of C17H25NO2 and a molecular weight of 275.386 Da .
  • Preparation of 2,4-Substituted Phenoxypropanamide Compounds

    • 2-Phenoxypropanamide can be used in the preparation of 2,4-substituted phenoxypropanamide compounds .
  • Preparation of (2S)-N-[3-(2-Methylpropanamido)Phenyl]-2-Phenoxypropanamide

    • (2S)-N-[3-(2-methylpropanamido)phenyl]-2-phenoxypropanamide is another derivative of 2-Phenoxypropanamide .

properties

IUPAC Name

2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCDHBXLDURTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405030
Record name 2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropanamide

CAS RN

13532-52-0
Record name 2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Benamara, M Merabet-Khelassi, L Aribi-Zouioueche… - Chemical Papers, 2021 - Springer
An efficient, easy and sustainable amidation of a set of non-activated carboxylic acids with anilines, assisted by CAL-B, as biodegradable catalyst, is reported. The enzymatic amidation …
Number of citations: 1 link.springer.com
C Peifer, M Abadleh, J Bischof, D Hauser… - Journal of medicinal …, 2009 - ACS Publications
… In detail, N-acetamide 10 and racemic N-2-phenoxypropanamide 14 were determined to have comparable potency against p38α MAPK and CK1δ. These results were in line with the …
Number of citations: 85 pubs.acs.org
NN Umejiego, D Gollapalli, L Sharling, A Volftsun, J Lu… - Citeseer
The kinetic mechanism of C. parvum IMPDH was delineated using a combination of steady state and pre-steady state experiments as described for the T. foetus enzyme (Digits and …
Number of citations: 2 citeseerx.ist.psu.edu
ME Maier - Natural Product Reports, 2009 - pubs.rsc.org
… Dearomatization of phenol 26 was achieved under oxidative conditions using the 2-phenoxypropanamide 28, yielding cyclohexadienone 29. After reduction of the vinylogous ester …
Number of citations: 233 pubs.rsc.org
L Rasu, JM John, E Stephenson… - Journal of the …, 2017 - ACS Publications
… The amide used for the rapid screening was racemic N,N-diphenyl-2-phenoxypropanamide (2). The hydrogenation of 2 by trans-RuH 2 ((R)-BINAP)((R,R)-dpen) (1) in THF (9) occurred …
Number of citations: 43 pubs.acs.org
Q Li, J Huang, G Chen, SB Wang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A versatile Cu-catalyzed direct ortho-C(sp2)–H amination of benzamides and picolinamides with alkylamines has been achieved. This method employs cheap and eco-friendly copper …
Number of citations: 7 pubs.rsc.org

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